

Protocol for N,N'-Diphenylguanidine monohydrochloride in rubber vulcanization

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Compound of Interest

Compound Name: *N,N'-Diphenylguanidine monohydrochloride*

Cat. No.: B1216949

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Application Notes: N,N'-Diphenylguanidine (DPG) in Rubber Vulcanization

Introduction

N,N'-Diphenylguanidine (DPG), a versatile guanidine-based chemical, serves as a crucial secondary accelerator in the sulfur vulcanization of both natural and synthetic rubbers.[1][2] Its primary function is to enhance the activity of primary accelerators, such as those from the thiazole (e.g., MBT, MBTS) and sulfenamide (e.g., CBS) classes.[2][3] This synergistic action leads to a more efficient vulcanization process, characterized by faster cure rates, and imparts desirable physical properties to the final rubber product, including improved tensile strength, elasticity, and resilience.[2][4] DPG is widely utilized in the manufacturing of a broad range of rubber goods, from tires and conveyor belts to footwear and seals.[2][5]

Mechanism of Action

During sulfur vulcanization, DPG plays a key role in the activation of sulfur, promoting its decomposition into reactive intermediates.[5] These intermediates are more readily available to form cross-links between the polymer chains of the rubber. The chemical structure of DPG, featuring a guanidine group attached to two phenyl rings, facilitates this process. The amine groups within the DPG molecule are believed to interact with the primary accelerator and activators like zinc oxide and stearic acid to form a more potent vulcanization complex. This

complex then reacts with sulfur to generate sulfurating agents that efficiently create the sulfide cross-links responsible for the rubber's cured properties.

Quantitative Data Summary

The following tables summarize the impact of N,N'-Diphenylguanidine on the cure characteristics and physical properties of rubber compounds.

Table 1: Effect of DPG on Cure Characteristics of Natural Rubber (NR) Compounds

Accelerator System	DPG (phr)	Scorch Time (t _{s2} , min)	Optimum Cure Time (t ₉₀ , min)	Cure Rate Index (CRI, min ⁻¹)
MBTS	0.0	5.8	15.2	10.6
MBTS/DPG	0.5	3.5	8.9	18.5
CBS	0.0	8.2	18.5	9.8
CBS/DPG	0.5	5.1	12.3	13.9

Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of DPG on Physical Properties of Natural Rubber (NR) Vulcanizates

Accelerator System	DPG (phr)	Tensile Strength (MPa)	Elongation at Break (%)	Hardness (Shore A)
MBTS	0.0	22.5	650	55
MBTS/DPG	0.5	27.8	620	60
CBS	0.0	24.1	680	58
CBS/DPG	0.5	29.5	640	62

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

1. Preparation of a DPG-Accelerated Natural Rubber Compound

a. Materials:

- Natural Rubber (SMR-20): 100 phr
- Zinc Oxide: 5 phr
- Stearic Acid: 2 phr
- N-tert-butyl-2-benzothiazolesulfenamide (TBBS) (Primary Accelerator): 0.7 phr
- N,N'-Diphenylguanidine (DPG) (Secondary Accelerator): 0.3 phr
- Sulfur: 2.5 phr
- Carbon Black (N330): 50 phr

b. Equipment:

- Two-roll mill
- Internal mixer (e.g., Banbury mixer)
- Weighing balance
- Spatulas and other mixing tools

c. Mixing Procedure:

- Mastication: The natural rubber is first softened on the two-roll mill.
- Addition of Activators and Fillers: Zinc oxide and stearic acid are then incorporated, followed by the gradual addition of carbon black.
- Incorporation of Accelerators: Once the fillers are well dispersed, the primary accelerator (TBBS) and secondary accelerator (DPG) are added to the compound.

- **Sulfur Addition:** Sulfur is added in the final stage of mixing at a lower temperature to prevent premature vulcanization (scorching).
- **Homogenization:** The compound is thoroughly mixed to ensure uniform dispersion of all ingredients.
- **Sheeting Out:** The final compound is sheeted out from the mill and stored at room temperature for 24 hours before further processing.

2. Evaluation of Cure Characteristics

The cure characteristics of the prepared rubber compound are evaluated using a Moving Die Rheometer (MDR) according to ASTM D5289.

- **Test Temperature:** 160°C
- **Oscillation Frequency:** 1.67 Hz
- **Oscillation Amplitude:** $\pm 0.5^\circ$
- **Parameters Measured:**
 - Minimum Torque (ML)
 - Maximum Torque (MH)
 - Scorch Time (t_{s2})
 - Optimum Cure Time (t_{90})

3. Vulcanization and Testing of Physical Properties

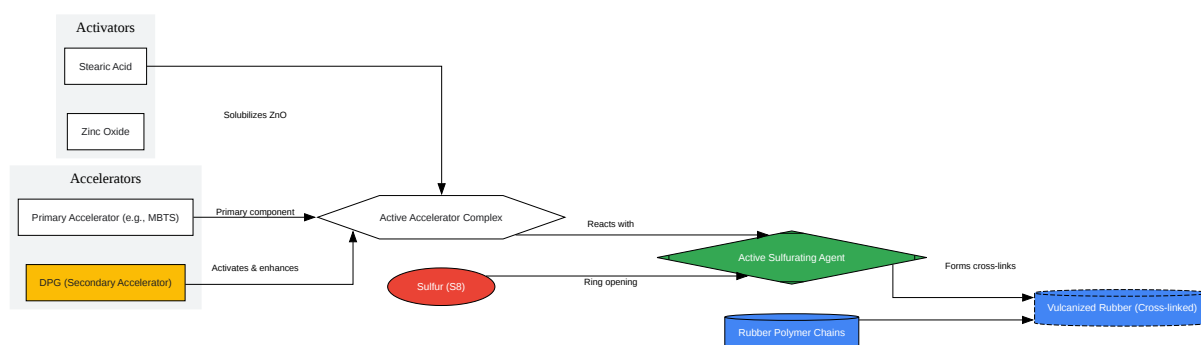
a. Vulcanization:

- The rubber compound is compression molded into sheets of desired thickness.
- Curing is performed in a hydraulic press at 160°C for the optimum cure time (t_{90}) determined from the MDR.

b. Physical Property Testing:

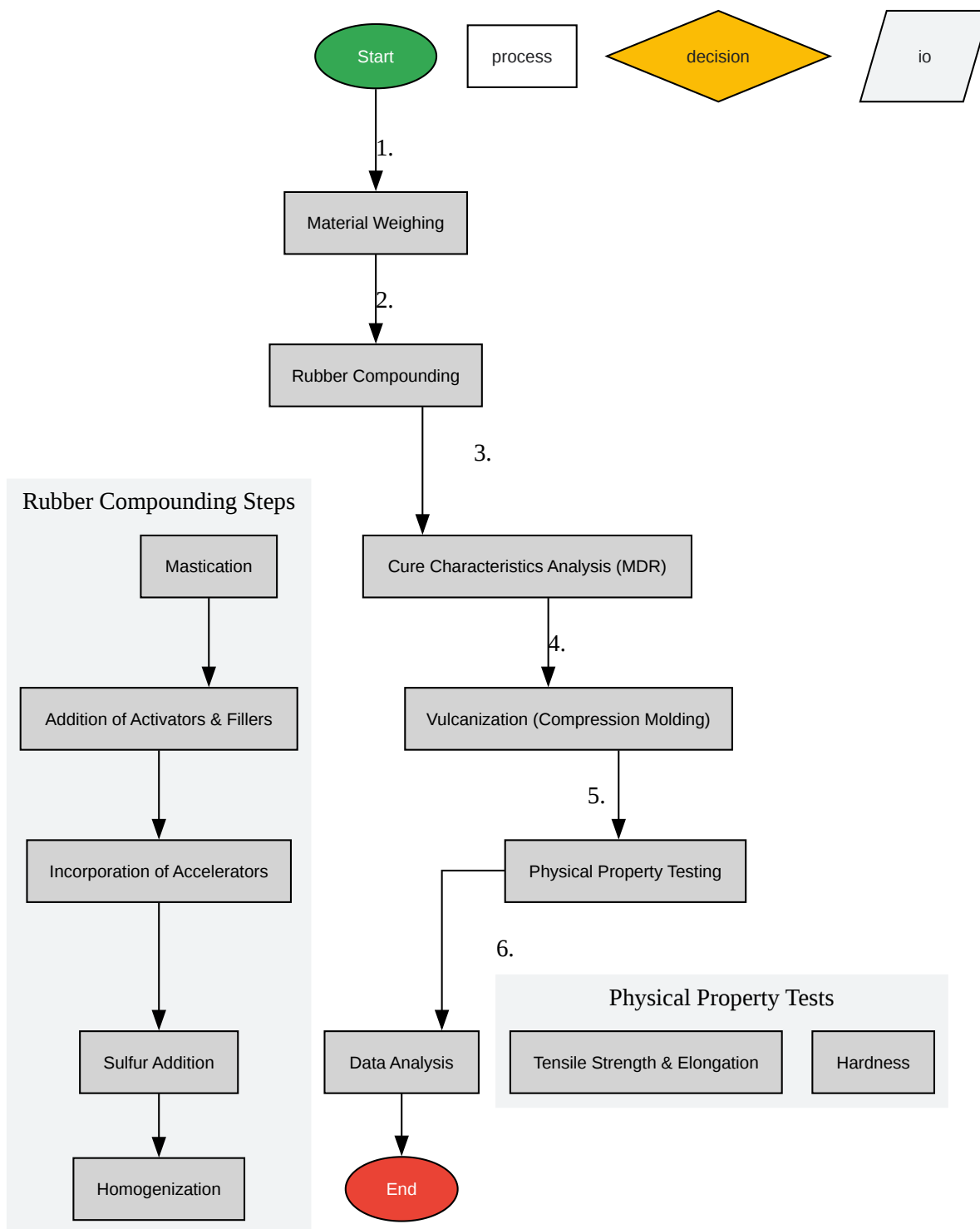
- Tensile Strength and Elongation at Break: Dumbbell-shaped specimens are cut from the cured sheets and tested according to ASTM D412.
- Hardness: The hardness of the vulcanized rubber is measured using a Shore A durometer according to ASTM D2240.

Visualizations



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Caption: DPG's role in the vulcanization signaling pathway.



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Caption: Experimental workflow for DPG in rubber vulcanization.

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